2-(1H-pyrrol-2-yl)acetonitrile
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Overview
Description
“2-(1H-pyrrol-2-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2 . It is also known as Pyrrole-2-acetonitrile . The compound has a molecular weight of 106.13 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 263.4±15.0 °C at 760 mmHg, and a flash point of 100.5±5.6 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 40 Å2 .
Scientific Research Applications
Electrocatalytic Applications
The compound 2-(1H-pyrrol-2-yl)acetonitrile has shown potential in electrocatalytic applications. For instance, the electrochemical oxidation of its cobalt complex in acetonitrile produces a conducting polymeric film that is catalytically active in the electroreduction of oxygen and CO2 (Losada et al., 1995). Additionally, osmium-bis-N,N′-(2,2′-bipyridyl)-N-(pyridine-4-yl-methyl-(8-pyrrole-1-yl-octyl)-amine)chloride, a functionalised pyrrole monomer, has been synthesized and shown to exhibit electrocatalytic ability towards the oxidation of ascorbic acid in acidic medium (Foster, Allen, & McCormac, 2004).
Polymer Synthesis and Functional Studies
Another application area is in polymer synthesis and functional studies. A mild silica gel promoted synthesis of tetrapyridyl tetrahydropyrrolopyrrolones, derivatives of 2-(pyridin-2-yl)-2-(3,3a,6-tris(5-pyridin-2-yl)-5-oxohexahydropyrrolo[3,2-b]pyrrol-2(1H)-ylidene)acetonitrile, has been reported. These compounds can act as selective UV-vis and fluorescence "turn-on" probes for Zn2+ and Cd2+, respond to proton, and show dual-state emission (DSE) characteristics (Gao, Fang, Xu, & Gong, 2022).
Electropolymerisation and Catalytic Applications
The synthesis of 1-(N-But-4-yl-pyrrol)-1,2-bis (diphenylphosphino borane) ethane and its electropolymerisation in acetonitrile to produce functionalised polypyrrole films has been described. These films can incorporate palladium to generate palladium(0) catalysts (Stéphan, Riegel, & Jugé, 1997).
Electrochromic Devices
Research has also focused on the development of electrochromic devices. A study on the chemical polymerization of 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole, a soluble polymer suitable for electrochromic devices, was conducted. The polymer showed promising switching ability, making it a suitable material for these applications (Yiĝitsoy, Variş, Tanyeli, Akhmedov, & Toppare, 2007).
Dual Emission in Supersonic Jets
In a study on fluorescence, clusters of 4-(1H-pyrrol-1-yl)benzonitrile with acetonitrile exhibited dual emission in a supersonic jet. This unique phenomenon was attributed to locally excited and charge transfer states, showcasing potential for advanced optical and electronic applications (Belau, Haas, & Rettig, 2004).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, and contact with skin and eyes .
Future Directions
While specific future directions for “2-(1H-pyrrol-2-yl)acetonitrile” are not mentioned in the available sources, research into pyrrole-based compounds is ongoing due to their diverse biological activities . Further studies could explore the synthesis and potential applications of “this compound” and related compounds.
Properties
IUPAC Name |
2-(1H-pyrrol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVATVUOVMCHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-29-6 |
Source
|
Record name | 2-(1H-pyrrol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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